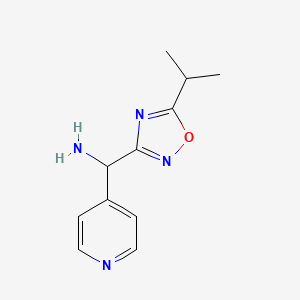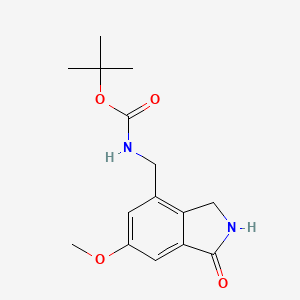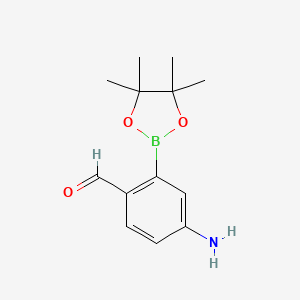![molecular formula C9H16O B14884824 2-(Bicyclo[2.2.1]heptan-1-yl)ethan-1-ol](/img/structure/B14884824.png)
2-(Bicyclo[2.2.1]heptan-1-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bicyclo[2.2.1]heptan-1-yl)ethan-1-ol is an organic compound with the molecular formula C9H16O. It is a bicyclic alcohol, which means it contains two fused rings in its structure. This compound is also known as norbornyl ethanol due to its norbornane backbone. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bicyclo[2.2.1]heptan-1-yl)ethan-1-ol typically involves the reduction of 2-(Bicyclo[2.2.1]heptan-1-yl)ethan-1-one. This reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under appropriate conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method is efficient and scalable, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-(Bicyclo[2.2.1]heptan-1-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-(Bicyclo[2.2.1]heptan-1-yl)ethan-1-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: It can be reduced to the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in ether.
Major Products Formed
Oxidation: 2-(Bicyclo[2.2.1]heptan-1-yl)ethan-1-one.
Reduction: 2-(Bicyclo[2.2.1]heptan-1-yl)ethane.
Substitution: 2-(Bicyclo[2.2.1]heptan-1-yl)ethyl chloride or bromide.
Aplicaciones Científicas De Investigación
2-(Bicyclo[2.2.1]heptan-1-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and biologically active compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Bicyclo[2.2.1]heptan-1-yl)ethan-1-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and act as a nucleophile in chemical reactions. Its bicyclic structure provides rigidity, which can influence its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]heptan-2-ol:
Bicyclo[2.2.1]heptan-2-one:
Bicyclo[2.2.1]heptane: This is the parent hydrocarbon of the norbornane family.
Uniqueness
2-(Bicyclo[2.2.1]heptan-1-yl)ethan-1-ol is unique due to its specific hydroxyl group position, which imparts distinct chemical properties and reactivity compared to its analogs. Its structure allows for specific interactions in chemical and biological systems, making it valuable in various applications.
Propiedades
Fórmula molecular |
C9H16O |
|---|---|
Peso molecular |
140.22 g/mol |
Nombre IUPAC |
2-(1-bicyclo[2.2.1]heptanyl)ethanol |
InChI |
InChI=1S/C9H16O/c10-6-5-9-3-1-8(7-9)2-4-9/h8,10H,1-7H2 |
Clave InChI |
JCXURIRFVUOSAP-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1C2)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


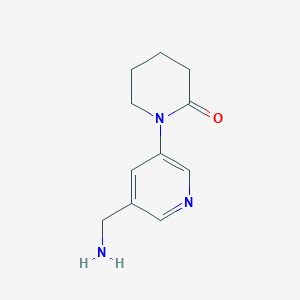
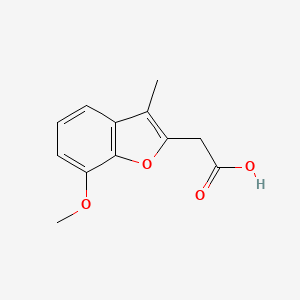
![N-(2,5-dimethoxyphenyl)-3-[(E)-2-phenylethenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide](/img/structure/B14884754.png)
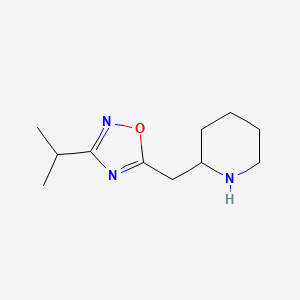
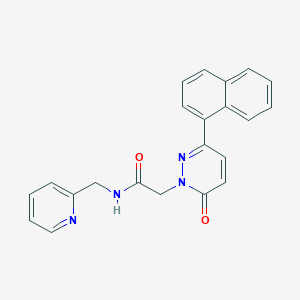
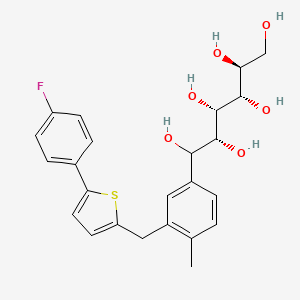
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,5-difluorophenyl)methylidene]-5-(4-methylphenyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B14884782.png)
![8-[(2E)-2-benzylidenehydrazinyl]-7-[(2E)-but-2-en-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14884789.png)
![3-Amino-5-chloro-6-methylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B14884798.png)
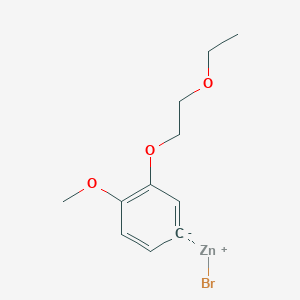
![(3-BromobenZo[b]thiophen-2-yl)Zinc bromide](/img/structure/B14884804.png)
